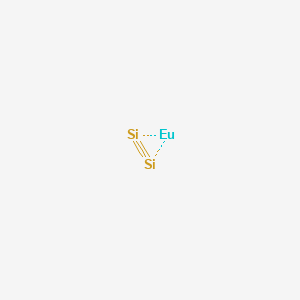
Europium silicide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Europium silicide (Europium(II) silicide) is a binary compound consisting of europium and silicon. It is represented by the chemical formula EuSi₂. This compound is part of the silicides family, which are compounds containing silicon bonded to a more electropositive element
Synthetic Routes and Reaction Conditions:
Solid-State Reaction: this compound can be synthesized through a solid-state reaction by mixing europium and silicon powders in stoichiometric proportions and heating them at high temperatures (typically above 1000°C) in an inert atmosphere.
Molecular Beam Epitaxy (MBE): This method involves the deposition of europium and silicon in ultra-high vacuum conditions to form thin films of this compound.
Industrial Production Methods:
Powder Metallurgy: this compound can be produced on an industrial scale using powder metallurgy techniques, where europium and silicon powders are mixed, compacted, and sintered at high temperatures.
Chemical Vapor Deposition (CVD): This method involves the reaction of europium and silicon-containing gases to deposit this compound films on substrates.
Types of Reactions:
Oxidation: this compound can be oxidized to form europium oxide (Eu₂O₃) and silicon dioxide (SiO₂) when exposed to oxygen at high temperatures.
Reduction: this compound can act as a reducing agent, reducing certain metal oxides to their respective metals.
Substitution Reactions: this compound can undergo substitution reactions with other silicides, forming mixed silicides.
Common Reagents and Conditions:
Oxygen: Used for oxidation reactions.
High Temperatures: Typically above 1000°C for solid-state reactions and CVD.
Major Products Formed:
Europium Oxide (Eu₂O₃): Formed through oxidation.
Mixed Silicides: Formed through substitution reactions.
科学研究应用
Europium silicide has several scientific research applications, including:
Microelectronics: this compound is used in the fabrication of metal-silicon junctions in semiconductor devices due to its low resistivity and good electrical conductivity.
Materials Science: It is studied for its potential use in high-temperature and high-stress environments due to its thermal stability and mechanical properties.
Catalysis: this compound is explored as a catalyst in various chemical reactions due to its unique electronic structure.
作用机制
The mechanism by which Europium silicide exerts its effects involves the formation of metal-silicon bonds at the interface, which facilitates efficient charge injection and low-resistive contacts in semiconductor devices. The molecular targets and pathways involved include the Schottky barrier at the metal-silicon interface, which is crucial for the operation of semiconductor devices.
相似化合物的比较
Europium silicide is compared with other similar silicides, such as:
Iron Silicide (FeSi₂): Used in microelectronics but has higher resistivity compared to this compound.
Manganese Silicide (MnSi₂): Also used in microelectronics but has different electrical and thermal properties.
Cobalt Silicide (CoSi₂): Commonly used in semiconductor devices but has different reactivity and stability compared to this compound.
This compound stands out due to its low resistivity, good electrical conductivity, and potential for use in advanced semiconductor devices.
属性
InChI |
InChI=1S/Eu.Si2/c;1-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNUJEJADYMEOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]#[Si].[Eu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12434-24-1 |
Source


|
| Record name | Europium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
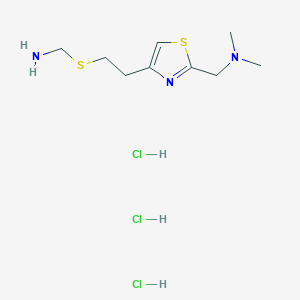
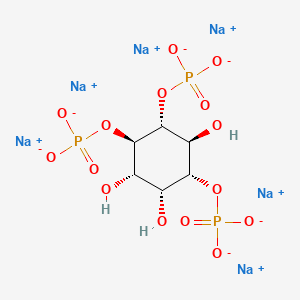
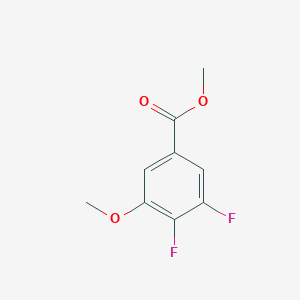

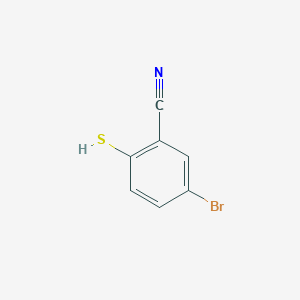
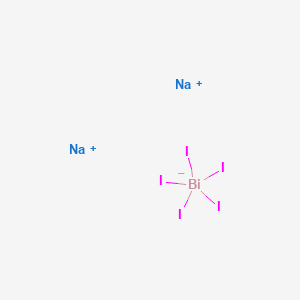
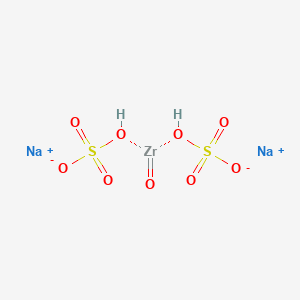
![Tris[4-(5-bromothiophen-2-yl)phenyl]amine](/img/structure/B1516218.png)
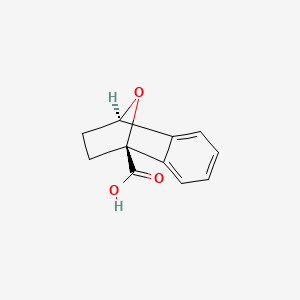
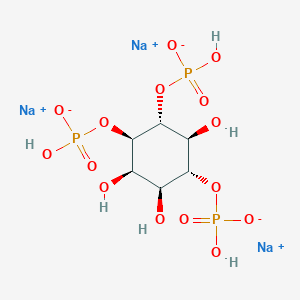
![dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B1516228.png)
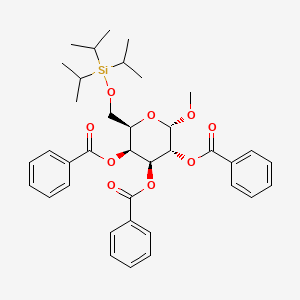
![8-iodo-[1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B1516232.png)
![(5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1516236.png)
